
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Chemical Synthesis : A study describes the synthesis of urea derivatives, highlighting methodologies for creating compounds with potential applications in drug development and material science. The targeted synthesis of urea compounds, like 1-methyl-3-(5-nitropyridin-2-yl) urea, involves multi-step nucleophilic reactions, emphasizing the importance of precise chemical reactions in creating specific urea derivatives for further research and development (Zhang et al., 2019).
Biological Applications
Inhibition of Soluble Epoxide Hydrolase (sEH) : Research into soluble epoxide hydrolase inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), explores the modulation of inflammation, hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and inhibitory effects of these urea derivatives on sEH can provide insights into their therapeutic potentials and safety profiles (Wan et al., 2019).
Cytokinin Activity : Urea derivatives have been studied for their cytokinin-like activity, which plays a crucial role in plant growth and development. The synthesis and assessment of these derivatives in bioassays show potential for agricultural applications, emphasizing the diverse biological activities of urea compounds (Takahashi et al., 1978).
Pharmacological Research
Antifilarial Agents : The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their evaluation as antifilarial agents against Brugia pahangi and Litomosoides carinii highlight the potential of urea derivatives in treating parasitic infections (Ram et al., 1984).
Antiproliferative Activity : Studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their antiproliferative effects against various cancer cell lines suggest potential applications in cancer therapy, with some compounds showing higher efficacy than established treatments like paclitaxel and gefitinib in specific cancer types (Al-Sanea et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-phenylpropyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21(20-9-5-12-23-17-20)26-14-10-19(11-15-26)16-25-22(28)24-13-4-8-18-6-2-1-3-7-18/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGNDKUKUPYYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

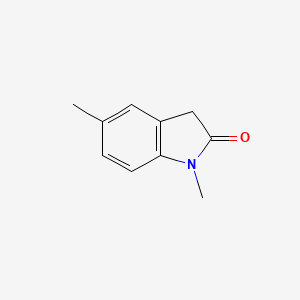
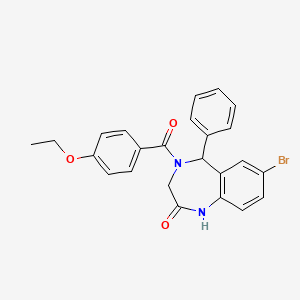
![2-(4-Chlorophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2642952.png)

![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
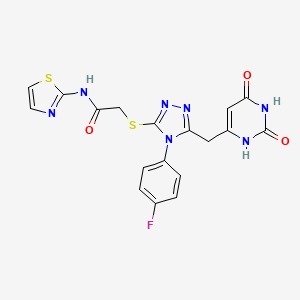
![8-Oxa-1-azaspiro[4.5]decan-3-ol](/img/structure/B2642958.png)
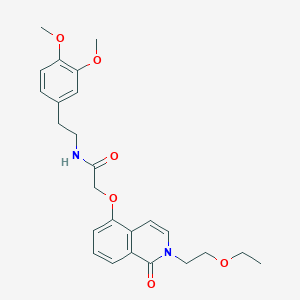

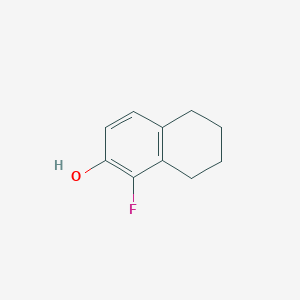
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
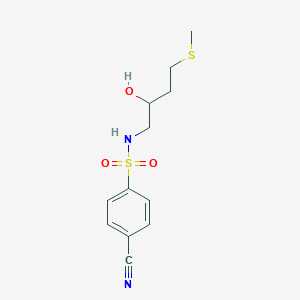
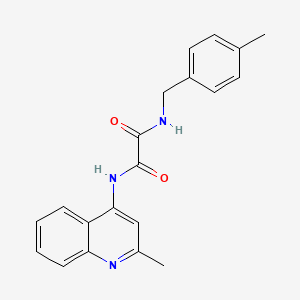
![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)